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An In-depth Technical Guide to the Synthesis and Manufacturing of C.l. Reactive Orange 5

Introduction

C.l. Reactive Orange 5 is a significant member of the monochlorotriazine (MCT) class of
reactive azo dyes. Valued for its brilliant orange-red hue and excellent wash fastness, it finds
extensive application in the dyeing and printing of cellulosic fibers such as cotton and viscose.
The dye's performance hinges on the covalent bond formed between the reactive triazine ring
and the hydroxyl groups of the cellulose fibers, a hallmark of reactive dyes that ensures
superior durability compared to dyes relying on weaker intermolecular forces.[1]

This technical guide provides a comprehensive overview of the synthesis and manufacturing
process of C.l. Reactive Orange 5. It is intended for an audience of researchers, scientists,
and professionals in the fields of dye chemistry and textile manufacturing. The guide delves
into the detailed synthetic pathway, the underlying chemical principles of each reaction step,
and the critical process parameters that govern the yield and purity of the final product.
Furthermore, it covers the essential aspects of purification, analytical characterization, and the
mechanism of action of the reactive group.
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Chemical Profile of C.I. Reactive Orange 5

Property Value

C.l. Name Reactive Orange 5

C.I. Number 18279

CAS Number 70210-21-8, 12237-97-7

Molecular Formula C26H17Cl7N3Nasz010Ss3 (representative)
Molecular Weight 788.07 g/mol (representative)
Chemical Class Monoazo

Reactive Group Monochlorotriazine (MCT)

Synthetic Pathway Overview

The synthesis of C.I. Reactive Orange 5 is a multi-step process that involves a carefully
orchestrated sequence of condensation and azo coupling reactions. The general strategy is to
first build a complex intermediate by sequentially reacting a di-functional amine and a hydroxy-
amino naphthalene derivative with cyanuric chloride. This intermediate is then coupled with a
diazotized aromatic amine to form the final chromophore.

The primary raw materials for this synthesis are:
e 2,4,6-Trichloro-1,3,5-triazine (Cyanuric Chloride): The backbone of the reactive group.

e 3-Aminobenzenesulfonic Acid (Metanilic Acid): The first amine to be condensed with cyanuric
chloride.

e 4-Hydroxy-7-(methylamino)naphthalene-2-sulfonic Acid: The second component to be
condensed, which will also serve as the coupling component.

e 2-Aminobenzenesulfonic Acid (Orthanilic Acid): The aromatic amine that is diazotized to form
the electrophile for the azo coupling reaction.

The overall synthesis can be visualized as a convergent process, where different molecular
fragments are prepared and then combined to yield the final complex dye molecule.
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Caption: General Synthetic Workflow for C.I. Reactive Orange 5.

Detailed Manufacturing Process

The industrial production of C.I. Reactive Orange 5 is a batch process carried out in agueous
media. Precise control over temperature and pH at each stage is paramount to ensure high
yields and minimize the formation of by-products.

Part 1: Synthesis of the Coupling Component

This part involves the sequential condensation of two different aromatic amines onto the
cyanuric chloride ring. The differential reactivity of the chlorine atoms on the triazine ring at
different temperatures allows for a stepwise and controlled synthesis.

Step 1: First Condensation

The first step is the reaction of cyanuric chloride with 3-aminobenzenesulfonic acid (metanilic
acid). This reaction is a nucleophilic aromatic substitution where the amino group of the
metanilic acid displaces one of the chlorine atoms on the triazine ring.

Protocol:

o Adispersion of cyanuric chloride (1.0 mole) is prepared in ice-water (approx. 1000 mL).
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e A solution of 3-aminobenzenesulfonic acid (1.0 mole), neutralized to a pH of 6.5-7.0 with
sodium carbonate, is slowly added to the cyanuric chloride dispersion.

e The temperature of the reaction mixture is strictly maintained between 0-5 °C.

e The pH is maintained at 6.0-7.0 by the controlled addition of a 10% (w/v) sodium carbonate
solution.

e The reaction is monitored by thin-layer chromatography (TLC) and is typically complete
within 2-4 hours.

Causality and Control: The low temperature (0-5 °C) is crucial to ensure that only one chlorine
atom of the highly reactive cyanuric chloride is substituted. At higher temperatures, di- and tri-
substitution would occur, leading to a mixture of unwanted products. The pH is maintained in
the neutral range to ensure that the amino group of the metanilic acid is sufficiently nucleophilic
to attack the triazine ring, while minimizing hydrolysis of the cyanuric chloride.

Step 2: Second Condensation

The product from the first condensation is then reacted with 4-hydroxy-7-
(methylamino)naphthalene-2-sulfonic acid. The amino group of this naphthalene derivative
displaces a second chlorine atom from the triazine ring.

Protocol:

To the reaction mixture from Step 1, a neutralized solution of 4-hydroxy-7-
(methylamino)naphthalene-2-sulfonic acid (1.0 mole) is added.

The temperature of the reaction mixture is gradually raised to 20-50 °C.

The pH is maintained at 6.0-7.0 with the addition of a 10% (w/v) sodium carbonate solution.

The reaction is stirred at this temperature for 4-6 hours, or until TLC indicates the completion
of the reaction.

Causality and Control: The increased temperature is necessary to displace the second chlorine
atom, which is less reactive than the first due to the electron-donating effect of the first
substituent. This temperature is still low enough to prevent the substitution of the third, much
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less reactive, chlorine atom. The resulting product of this step is the key intermediate that will
act as the coupling component in the final azo coupling reaction.

Part 2: Azo Dye Formation

This part involves the preparation of the diazonium salt and its subsequent reaction with the
coupling component synthesized in Part 1.

Step 3: Diazotization of 2-Aminobenzenesulfonic Acid

Diazotization is the process of converting a primary aromatic amine into a diazonium salt. This
is achieved by reacting the amine with nitrous acid, which is generated in situ from sodium
nitrite and a strong mineral acid.

Protocol:

e A suspension of 2-aminobenzenesulfonic acid (1.0 mole) is prepared in water and
hydrochloric acid (2.5 moles).

e The mixture is cooled to 0-5 °C in an ice bath.

¢ A solution of sodium nitrite (1.05 moles) in water is added dropwise to the cold amine
suspension over a period of 30-60 minutes, ensuring the temperature does not rise above 5
°C.

e The reaction mixture is stirred for an additional 30 minutes after the addition is complete.

e The completion of diazotization is confirmed by a positive test with starch-iodide paper
(which turns blue in the presence of excess nitrous acid). Any excess nitrous acid is then
guenched by the addition of a small amount of sulfamic acid.

Causality and Control: The low temperature is critical as diazonium salts are unstable and can
decompose at higher temperatures. The use of excess acid ensures the complete formation of
nitrous acid and prevents the diazonium salt from coupling with the unreacted amine.

Step 4: Azo Coupling

The final step in the formation of the chromophore is the azo coupling reaction, an electrophilic
aromatic substitution where the diazonium salt acts as the electrophile and the electron-rich
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naphthalene ring of the coupling component (from Step 2) acts as the nucleophile.
Protocol:
e The solution of the coupling component from Step 2 is cooled to 10-15 °C.

e The freshly prepared diazonium salt solution from Step 3 is slowly added to the coupling
component solution over 2-3 hours.

e The pH of the reaction mixture is maintained between 7.5 and 8.5 by the controlled addition
of a 20% (w/v) sodium hydroxide or sodium carbonate solution.

e The temperature is maintained at 10-15 °C throughout the addition.

 After the addition is complete, the mixture is stirred for an additional 2-4 hours to ensure the
reaction goes to completion.

Causality and Control: The coupling reaction is performed under mildly alkaline conditions to
activate the coupling component. The hydroxyl group on the naphthalene ring is deprotonated
to a phenoxide ion, which is a much stronger activating group and directs the electrophilic
attack of the diazonium ion to the ortho position. Maintaining the temperature below 15 °C is
important to prevent the decomposition of the diazonium salt and to control the reaction rate.
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Caption: Detailed Step-by-Step Synthesis of C.I. Reactive Orange 5.
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Purification and Isolation

The crude dye solution from the final coupling step contains the desired product, as well as
inorganic salts and potentially some by-products. The most common method for isolating
reactive dyes on an industrial scale is "salting out."

Protocol:
e Sodium chloride is gradually added to the final reaction mixture with stirring.

o The addition of the electrolyte reduces the solubility of the large, anionic dye molecule,
causing it to precipitate out of the aqueous solution.

e The precipitated dye is then collected by filtration.

o The filter cake is washed with a brine solution to remove most of the remaining inorganic
impurities.

o The purified dye is then dried in an oven at a controlled temperature (typically 60-80 °C) to
yield the final product as a powder.

For laboratory-scale purification where higher purity is required, recrystallization from a suitable
solvent mixture (e.g., water-ethanol) can be employed.[2][3]

Analytical Characterization

To ensure the quality and consistency of the final product, a suite of analytical techniques is
employed to verify the structure, purity, and concentration of the dye.

¢ High-Performance Liquid Chromatography (HPLC): This is the primary technique for
assessing the purity of the dye and quantifying any impurities. A reverse-phase C18 column
with a gradient elution system of water (containing an ion-pairing agent or buffer) and
acetonitrile or methanol is typically used. A diode-array detector (DAD) allows for the
acquisition of UV-Vis spectra of the separated components, aiding in their identification.[4][5]

e Mass Spectrometry (MS): Coupled with HPLC (LC-MS), mass spectrometry provides
definitive identification of the main product and any by-products by determining their
molecular weights and fragmentation patterns.[6][7]
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e UV-Vis Spectroscopy: An aqueous solution of the dye exhibits a characteristic absorption
maximum (Amax) in the visible region, which is responsible for its color. This technique is
used for quantitative determination of the dye concentration and for color matching.

o Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is used to confirm the
presence of key functional groups in the dye molecule, such as the triazine ring, sulfonic acid
groups (-SOsH), the azo bond (-N=N-), and hydroxyl (-OH) groups.[8][9][10]

o Nuclear Magnetic Resonance (NMR) Spectroscopy: *H and 3C NMR spectroscopy can be
used for the complete structural elucidation of the dye molecule, although the complexity and
low solubility of some dyes can make this challenging.

The Monochlorotriazine Reactive Group:
Mechanism of Action

The key to the high performance of Reactive Orange 5 lies in its monochlorotriazine (MCT)
reactive group. This heterocyclic ring contains one remaining reactive chlorine atom. Under
alkaline conditions, this group reacts with the nucleophilic hydroxyl groups of cellulosic fibers to
form a stable covalent ether bond.

The fixation process on the fiber occurs in two main stages:

o Exhaustion: In the initial phase of dyeing, the dye is adsorbed onto the fiber surface from the
dyebath, driven by van der Waals forces and hydrogen bonding. The addition of an
electrolyte like sodium chloride or sodium sulfate enhances this process by reducing the
negative charge on the fiber surface, thereby lowering the electrostatic repulsion between
the anionic dye and the fiber.[11]

 Fixation: In the second stage, an alkali such as sodium carbonate is added to the dyebath.
This raises the pH and catalyzes the fixation reaction. The alkali serves to deprotonate the
hydroxyl groups of the cellulose to form highly nucleophilic cellulosate anions (Cell-O~).
These anions then attack the carbon atom of the triazine ring, displacing the chlorine atom in
a nucleophilic aromatic substitution reaction.[12][13]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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» To cite this document: BenchChem. [Synthesis and manufacturing process of Reactive
Orange 5]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1582776/docs#synthesis-and-manufacturing-
process-of-reactive-orange-5]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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